molecular formula C17H18ClNOS B5722396 2-[(3-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide

2-[(3-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide

Cat. No. B5722396
M. Wt: 319.8 g/mol
InChI Key: DBTRMCACTQGXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide, also known as CBT-DMB, is a compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of benzylthio-containing compounds and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. In addition, this compound has been shown to modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

2-[(3-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. In addition, it exhibits a wide range of biological activities, which makes it a useful tool for studying various physiological processes. However, this compound has some limitations for lab experiments. It has a relatively low solubility in water, which may limit its use in certain assays. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on 2-[(3-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide. One area of research is the development of novel derivatives of this compound with improved pharmacological properties. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, more research is needed to investigate the safety and toxicity of this compound in animal models and humans.

Synthesis Methods

The synthesis of 2-[(3-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide involves the reaction of 3-chlorobenzyl chloride with 2,4-dimethylphenylacetic acid in the presence of thiol reagents such as sodium hydrosulfide or thiourea. The reaction yields this compound as a white crystalline solid with a melting point of 141-143°C. The purity of the compound can be determined by HPLC or NMR spectroscopy.

Scientific Research Applications

2-[(3-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide has been extensively researched for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, it has been investigated for its potential use as a neuroprotective agent and in the treatment of diabetes.

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-12-6-7-16(13(2)8-12)19-17(20)11-21-10-14-4-3-5-15(18)9-14/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTRMCACTQGXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSCC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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